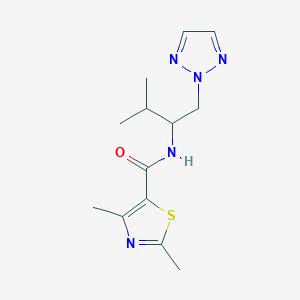

2,4-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiazole-5-carboxamide

説明

The compound 2,4-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiazole-5-carboxamide features a 2,4-dimethyl-substituted thiazole core linked via a carboxamide group to a branched aliphatic chain containing a 1,2,3-triazole moiety. The synthesis of such compounds typically involves coupling reactions between thiazole carboxylates and amines under classic peptide coupling conditions, as demonstrated in the preparation of analogous N-substituted thiazole carboxamides .

特性

IUPAC Name |

2,4-dimethyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5OS/c1-8(2)11(7-18-14-5-6-15-18)17-13(19)12-9(3)16-10(4)20-12/h5-6,8,11H,7H2,1-4H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPCCCXYLYZONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC(CN2N=CC=N2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Triazole Ring:

Coupling Reactions: The final step involves coupling the thiazole and triazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

化学反応の分析

Types of Reactions

2,4-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the alkyl or aryl positions, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

Biological Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. This makes it a candidate for developing new antimicrobial agents in pharmaceuticals .

Anticancer Properties

Recent studies have suggested that 2,4-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiazole-5-carboxamide may possess anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines, making it a subject of interest for cancer research .

Insecticidal Effects

The compound has also been evaluated for its insecticidal properties against agricultural pests. Research indicates that it can effectively disrupt the growth and reproduction of certain insect species, offering potential as a biopesticide in sustainable agriculture .

Case Studies

作用機序

The mechanism of action of 2,4-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiazole-5-carboxamide is not fully understood but is believed to involve interactions with various molecular targets:

Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids, which the compound may bind to or inhibit.

Pathways Involved: The compound may interfere with cellular pathways related to cell division, apoptosis, or signal transduction, leading to its observed biological effects.

類似化合物との比較

生物活性

The compound 2,4-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiazole-5-carboxamide , identified by its CAS number 19230-71-8, is a thiazole derivative that incorporates a triazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Structure and Properties

The structural formula of the compound can be represented as follows:

This structure features:

- A thiazole ring which is known for its diverse biological activities.

- A triazole moiety that is frequently associated with anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and triazole derivatives. The compound exhibits significant antiproliferative activity against various cancer cell lines. For example, derivatives containing the 1,2,3-triazole structure have shown effectiveness in inhibiting thymidylate synthase (TS), a critical enzyme in DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells, making it a promising target for chemotherapy .

Table 1: Anticancer Activity of Thiazole and Triazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 1.1 | TS Inhibition |

| Compound B | HCT-116 (Colon) | 2.6 | TS Inhibition |

| Compound C | HepG2 (Liver) | 1.4 | TS Inhibition |

| 2,4-Dimethyl-N-(3-methyl...) | TBD | TBD | TBD |

Note: Specific IC50 values for the compound are yet to be determined in primary studies.

Antimicrobial Activity

The antimicrobial properties of thiazoles are well-documented. Compounds similar to the one discussed have shown activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 32 µg/mL |

| Compound E | S. aureus | 16 µg/mL |

| 2,4-Dimethyl-N-(3-methyl...) | TBD | TBD |

Case Studies

-

Synthesis and Evaluation :

A study synthesized various thiazole derivatives and evaluated their anticancer activity through MTT assays. The results indicated that compounds with electron-donating groups exhibited enhanced cytotoxicity compared to standard drugs like doxorubicin . -

Molecular Docking Studies :

Computational studies have been conducted to predict the binding affinity of the compound to TS. These studies suggest that modifications to the thiazole and triazole structures can significantly enhance their binding potential and biological efficacy .

Q & A

Basic Synthesis: What are the standard synthetic routes for this compound, and what reaction conditions are critical?

The compound is synthesized via multi-step reactions, typically involving:

- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,3-triazole moiety .

- Thiazole-carboxamide coupling : Amide bond formation between a thiazole-5-carboxylic acid derivative and an amine-containing intermediate (e.g., using EDCI/HOBt or thionyl chloride activation) .

- Key conditions : Solvents like DMF or acetonitrile, temperatures between 60–80°C, and catalysts such as K₂CO₃ or triethylamine to enhance yields .

Structural Characterization: Which spectroscopic and analytical methods are used to confirm its structure?

- 1H/13C NMR : Assigns protons and carbons in the thiazole, triazole, and alkyl chains (e.g., methyl groups at δ 2.4–2.6 ppm) .

- IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and triazole/triazolyl C-N vibrations (~1500 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ~351.1 g/mol) .

- Elemental analysis : Matches calculated vs. experimental C/H/N/S percentages to confirm purity .

Biological Activity Screening: What assays are appropriate for preliminary evaluation of its pharmacological potential?

- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) using fluorogenic substrates .

Advanced Synthesis: How can reaction yields and purity be optimized?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalyst screening : Pd/C or CuI for selective cross-coupling reactions .

- Process control : Real-time monitoring via TLC/HPLC to isolate byproducts and adjust stoichiometry .

Data Contradictions: How to resolve discrepancies in biological activity across studies?

- Batch variability : Re-test synthesized batches with LC-MS to confirm purity (>95%) .

- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in triplicate .

- Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., triazole vs. thiadiazole substitutions) .

Computational Studies: What in silico methods predict binding affinity and pharmacokinetics?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR or DNA gyrase) .

- ADMET prediction : SwissADME or pkCSM to estimate bioavailability, logP, and toxicity risks .

- DFT calculations : Gaussian 09 to optimize geometry and calculate electrostatic potentials .

Structure-Activity Relationship (SAR): How to design derivatives for enhanced efficacy?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the phenyl ring to modulate binding .

- Heterocycle replacement : Swap triazole with isoxazole or thiadiazole to alter solubility and target selectivity .

- Side-chain modification : Extend alkyl chains or add polar groups (e.g., -OH) to improve membrane permeability .

Stability Assessment: What conditions are critical for long-term storage?

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Solvent choice : Dissolve in DMSO (dry) for biological assays; avoid aqueous buffers at pH > 8 .

- Lyophilization : Freeze-dry bulk powder under inert gas (N₂) to prevent hydrolysis .

Mechanistic Studies: How to investigate its mode of action in cellular systems?

- Flow cytometry : Assess apoptosis via Annexin V/PI staining .

- Western blotting : Quantify protein expression changes (e.g., Bcl-2, caspase-3) .

- ROS detection : Use DCFH-DA probes to measure oxidative stress .

Toxicity Profiling: What assays evaluate its safety margins?

- Hemolytic activity : Incubate with erythrocytes and measure hemoglobin release .

- Ames test : Screen for mutagenicity in Salmonella typhimurium strains .

- In vivo acute toxicity : Administer graded doses to rodent models (OECD 423 guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。